4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride
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Overview
Description
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNS and a molecular weight of 257.82 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a piperidine ring substituted with a sulfanyl group attached to a methylphenyl moiety.
Preparation Methods
The synthesis of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the piperidine ring.
Attachment of the Methylphenyl Moiety: The methylphenyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the body, leading to potential pharmacological effects .
Comparison with Similar Compounds
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(4-Methylphenyl)sulfanyl]piperidine: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
4-[(4-Methylphenyl)sulfonyl]piperidine: The sulfonyl group is more oxidized than the sulfanyl group, potentially leading to different chemical and biological properties.
4-[(4-Methylphenyl)thio]piperidine: This compound has a similar structure but may exhibit different reactivity due to the presence of a thioether linkage.
Properties
CAS No. |
1211495-47-4 |
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Molecular Formula |
C13H20ClNS |
Molecular Weight |
257.82 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NS.ClH/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H |
InChI Key |
PPHLIZXCNBXDRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC2CCNCC2.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CCNCC2.Cl |
Origin of Product |
United States |
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